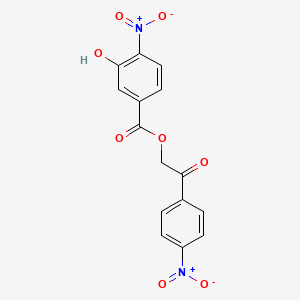
2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is an organic compound that features both nitro and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate typically involves the esterification of 3-hydroxy-4-nitrobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, and other nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 3-hydroxy-4-aminobenzoate.
Substitution: Various substituted esters or amides.
Hydrolysis: 3-Hydroxy-4-nitrobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed reactions due to its chromophoric properties.
Medicine: Investigated for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate depends on the specific application. In biological systems, the compound may act as a substrate for enzymes that catalyze the hydrolysis of the ester bond, releasing the active components. The nitro groups can also undergo reduction to amines, which may interact with various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-methoxy-4-nitrobenzoate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl 4-fluoro-3-nitrobenzoate: Contains a fluorine atom instead of a hydroxy group.
3-Hydroxy-4-nitrobenzaldehyde: Similar aromatic structure but with an aldehyde group instead of an ester group.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 3-hydroxy-4-nitrobenzoate is unique due to the presence of both nitro and ester functional groups, which allow it to participate in a variety of chemical reactions. Its structure also makes it a versatile building block for the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C15H10N2O8 |
|---|---|
Peso molecular |
346.25 g/mol |
Nombre IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 3-hydroxy-4-nitrobenzoate |
InChI |
InChI=1S/C15H10N2O8/c18-13-7-10(3-6-12(13)17(23)24)15(20)25-8-14(19)9-1-4-11(5-2-9)16(21)22/h1-7,18H,8H2 |
Clave InChI |
IHLSJOPROVMODI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11548063.png)
![O-{4-[(2-fluorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11548070.png)
![1,3-dioxo-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11548087.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11548095.png)
![N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11548100.png)
![N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11548105.png)
![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11548109.png)
![N'-[(E)-anthracen-9-ylmethylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B11548113.png)
![4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B11548116.png)
![dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11548135.png)
![2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11548143.png)
![4-[(E)-(isonicotinoylhydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11548153.png)
![N-[(1E)-3-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11548154.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11548161.png)
